An In-depth Technical Guide to the Synthesis and Characterization of Soluble Ferric Pyrophosphate
An In-depth Technical Guide to the Synthesis and Characterization of Soluble Ferric Pyrophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferric pyrophosphate (Fe₄(P₂O₇)₃) is an iron-based compound of significant interest in the pharmaceutical and food industries as a source of iron for supplementation and fortification.[1] Its inherent low solubility in water at neutral pH minimizes undesirable sensory changes in food products and reduces gastrointestinal side effects compared to more soluble iron salts.[1][2] However, for pharmaceutical applications, particularly parenteral administration, a soluble form is required. This has led to the development of soluble ferric pyrophosphate complexes, most notably ferric pyrophosphate citrate (B86180) (FPC).[3][4]
FPC is a non-colloidal, highly water-soluble, complex iron salt that does not contain a carbohydrate moiety.[3][5] It consists of iron (III) complexed with pyrophosphate and citrate molecules.[3][5] This complexation enhances solubility and stability, making it suitable for parenteral administration to treat iron deficiency, especially in patients with chronic kidney disease undergoing hemodialysis.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of soluble ferric pyrophosphate, with a focus on ferric pyrophosphate citrate.
Synthesis of Soluble Ferric Pyrophosphate (Ferric Pyrophosphate Citrate)
The synthesis of soluble ferric pyrophosphate, specifically the citrate complex, can be achieved through various methods. The most common approach is a direct precipitation/complexation method in an aqueous solution.
Experimental Protocol: Direct Precipitation and Complexation
This protocol describes the synthesis of a soluble ferric pyrophosphate citrate chelate composition.[6]
Materials:
-
Ferric salt (e.g., ferric sulfate (B86663) hydrate, ferric chloride)
-
Citric acid or a citrate salt (e.g., sodium citrate)
-
Disodium dihydrogen pyrophosphate or tetrasodium (B8768297) pyrophosphate
-
High-purity water
-
Organic solvent (e.g., methanol (B129727), 2-propanol) for precipitation
Equipment:
-
Reaction vessel with stirring capability
-
Heating mantle or water bath
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven (vacuum or air)
Procedure:
-
Reactant Preparation: Prepare aqueous solutions of the ferric salt, citrate source, and pyrophosphate source. A typical molar ratio of Fe³⁺ to citrate to pyrophosphate is approximately 1:1:0.5.[6]
-
Complexation:
-
In a reaction vessel, combine the citrate and pyrophosphate solutions in water.
-
Slowly add the ferric salt solution to the citrate-pyrophosphate mixture while stirring continuously.[7] The reaction temperature can be maintained between 20°C and 85°C.[6] To avoid hydrolysis of pyrophosphate, a lower temperature range of 15°C to 39°C is preferable after initial dissolution.[6]
-
The optimal pH for the reaction is typically in the acidic range of 2.0-3.5 to minimize the hydrolysis of Fe³⁺.[2]
-
-
Precipitation:
-
Isolation and Drying:
-
Collect the precipitate by filtration.
-
Wash the precipitate with a suitable solvent (e.g., a mixture of water and the organic solvent used for precipitation) to remove unreacted starting materials and byproducts.
-
Dry the final product in an oven at a temperature below 80°C to prevent the hydrolysis of pyrophosphate.[6]
-
Diagram: Synthesis Workflow of Soluble Ferric Pyrophosphate Citrate
Caption: Workflow for the synthesis of soluble ferric pyrophosphate citrate.
Characterization of Soluble Ferric Pyrophosphate
A comprehensive characterization of soluble ferric pyrophosphate is crucial to ensure its quality, stability, and efficacy. The following are key characterization techniques and their expected outcomes.
Physicochemical Properties
The fundamental physicochemical properties of ferric pyrophosphate and its soluble citrate complex are summarized below.
| Property | Insoluble Ferric Pyrophosphate | Soluble Ferric Pyrophosphate Citrate (FPC) |
| Appearance | Tan or yellowish-white odorless powder.[9] | Yellow to green amorphous powder.[10] |
| Chemical Formula | Fe₄(P₂O₇)₃ | Complex of Fe(III) with citrate and pyrophosphate.[3] |
| Iron Content | Approximately 12% by weight.[11] | Approximately 10.5-12.5% Fe.[7] |
| Solubility in Water | Insoluble.[11][12] | Highly soluble (>1000 mg/mL).[3][5] |
| Stability | Stable under normal storage conditions; not easily degraded by heat, light, or pH changes.[5][11] | Stable in solution for several months.[3][5] |
Spectroscopic Characterization
FTIR spectroscopy is used to identify the functional groups present in the complex.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks for pyrophosphate and citrate ligands.
Expected Results: The FTIR spectrum of FPC will show characteristic absorption bands corresponding to the functional groups of both pyrophosphate and citrate.
| Wavenumber (cm⁻¹) | Assignment |
| ~3437 | O-H stretch |
| ~1615 | C=O stretch (from citrate) |
| ~1391 | C-O stretch (from citrate) |
| ~1139 | P=O, S=O stretch |
| ~906 | P-O stretch (from pyrophosphate) |
| (Data adapted from Gupta et al., 2018)[3][13] |
XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the local atomic and electronic structure around the iron atoms.
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed as solid powders or in aqueous solutions (e.g., 10 mM).[3]
-
Data Acquisition: Measurements are performed at the iron K-edge (7112 eV).[3][5]
-
Analysis: The data reveals the coordination environment of the iron, including the number and type of neighboring atoms and their distances.
Expected Results: XAS data for FPC indicates that Fe(III) is complexed with one pyrophosphate and two citrate molecules in the solid state, a structure that is preserved in solution.[3][5][14] The iron is octahedrally coordinated with oxygen atoms.[3]
Structural and Thermal Analysis
XRD is used to determine the crystalline or amorphous nature of the material.
Experimental Protocol:
-
Sample Preparation: A powdered sample is evenly spread on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Analysis: Sharp peaks in the diffractogram indicate a crystalline structure, while broad humps suggest an amorphous nature.
Expected Results: Studies have shown that soluble ferric pyrophosphate can be amorphous, exhibiting a lack of sharp peaks in the XRD pattern.[1][15][16]
TGA measures changes in the physical and chemical properties of a material as a function of increasing temperature.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.
-
Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss is recorded as a function of temperature.
-
Analysis: The resulting TGA curve provides information on thermal stability and decomposition patterns.
Expected Results: TGA can reveal the thermal stability of ferric pyrophosphate and identify temperatures at which decomposition or loss of water of hydration occurs.[17][18] Ferric pyrophosphate citrate shows thermal decomposition at approximately 263 ± 3°C.[10]
Quantitative Data Summary
Solubility Profile
The solubility of ferric pyrophosphate is highly dependent on pH and the presence of chelating agents.
| Condition | Solubility |
| Water (neutral pH) | Insoluble to sparingly soluble.[19][20] |
| Acidic Solutions (pH 1-2) | Sparingly soluble (10-33 mg/L).[5] |
| Acidic Solutions (pH 3-5) | Practically insoluble (<0.1 mg/L).[5] |
| Alkaline Solutions (pH > 8) | Slightly soluble.[5] |
| In the presence of excess pyrophosphate ions (pH 5-8.5) | Solubility strongly increases.[5] |
| Ferric Pyrophosphate Citrate (FPC) in water | Highly soluble (>1000 mg/mL).[3][5] |
Stability Data
| Condition | Stability Profile |
| pH | Generally more stable in the pH range of 4-6.[21] In acidic conditions (pH 2.0-4.5), dissolution can be accelerated.[19] In neutral/alkaline conditions (pH 6.0-8.5), formation of ferric hydroxide (B78521) can occur.[19] |
| Temperature | In dry form, relatively stable at room temperature. Above 120°C, pyrophosphate can start to decompose into orthophosphate.[19] |
| Light | Relatively stable, but prolonged exposure to strong light may trigger photochemical reactions.[20] |
| Presence of Other Compounds | Chelating agents (e.g., EDTA, citric acid): Enhance dissolution.[19] Reducing agents (e.g., ascorbic acid): Can reduce Fe³⁺ to Fe²⁺, leading to crystal structure disintegration.[19] |
Bioavailability of Different Formulations
The bioavailability of ferric pyrophosphate is highly dependent on its formulation and particle size.
| Formulation | Mean Particle Size | Relative Bioavailability (RBV) vs. Ferrous Sulfate |
| Regular Ferric Pyrophosphate | ~21 µm | 59%[5] |
| Micronized Ferric Pyrophosphate | ~2.5 µm | 69%[5] |
| Encapsulated Micronized Ferric Pyrophosphate | ~2.5 µm | 43%[5] |
| Emulsified Micronized Ferric Pyrophosphate | ~0.5 µm | 95%[5] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Nanometer level | ~104-105%[22] |
| Ferric Pyrophosphate in milk | - | 33%[23] |
Mechanism of Action and Interaction Pathway
Soluble ferric pyrophosphate citrate has a unique mechanism of iron delivery. Unlike many other parenteral iron formulations that require processing by the reticuloendothelial system, FPC can directly donate iron to transferrin in the bloodstream.[12][24]
Diagram: Interaction of Ferric Pyrophosphate Citrate with Transferrin
References
- 1. WO2017040937A1 - Solid soluble ferric pyrophosphate formulations, kits, and methods using the same - Google Patents [patents.google.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US7816404B2 - Methods for the preparation and use of ferric pyrophosphate citrate chelate compositions - Google Patents [patents.google.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ruipuminerals.com [ruipuminerals.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. ruipugroup.com [ruipugroup.com]
- 21. ruipugroup.com [ruipugroup.com]
- 22. storage.imrpress.com [storage.imrpress.com]
- 23. scilit.com [scilit.com]
- 24. Ferric pyrophosphate citrate: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
